Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)-
Description
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)- is a chiral ester derivative of butanoic acid with a complex bicyclic pyrrolizine moiety. Key features include:
- Molecular Formula: C₁₅H₂₇NO₄ .
- Molecular Weight: 285.38 g/mol .
- Stereochemistry: The (2R,3S) configuration at the dihydroxy-isopropyl-substituted butanoic acid core and the (1R,7aS) configuration in the hexahydro-pyrrolizine ester group define its stereochemical uniqueness .
- Functional Groups: Two hydroxyl groups, an isopropyl branch, and a pyrrolizine-derived ester linkage contribute to its polarity and reactivity .
Properties
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-PWNZVWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68473-85-8 | |
| Record name | Heliovicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068473858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HELIOVICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FR34Y6JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Asymmetric dihydroxylation | OsO4, NMO or Sharpless AD conditions | Introduce 2,3-dihydroxy groups stereoselectively | Control of stereochemistry critical |
| Protection of hydroxyl groups | TBDMS-Cl or Ac2O | Protect hydroxyls during esterification | Optional depending on stability |
| Pyrrolizine ring synthesis | Amino alcohol + aldehyde, reductive amination | Formation of hexahydro-pyrrolizine ring | Requires stereochemical control |
| Introduction of hydroxymethyl | Hydroxymethylation via formaldehyde or equivalent | Provide alcohol for ester linkage | Must avoid over-alkylation |
| Esterification | DCC or EDC, DMAP, mild temperature | Coupling acid and alcohol to form ester | Avoid racemization; purification critical |
Research Findings and Optimization
- Stereochemical Control: Studies emphasize the importance of chiral catalysts or enzymatic methods to ensure the (2R,3S) configuration in the butanoic acid moiety and (1R,7aS) in the pyrrolizine ring to achieve biological activity and purity.
- Yield Optimization: Use of coupling agents like EDC in aqueous-organic biphasic systems improves yield and reduces side products.
- Purification: High-performance liquid chromatography (HPLC) with chiral stationary phases is often employed to separate diastereomers and enantiomers.
- Stability: The ester bond is sensitive to hydrolysis; thus, mild reaction and storage conditions are recommended.
Chemical Reactions Analysis
Types of Reactions: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)-, like other pyrrolizidine alkaloids, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize heliovicine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce heliovicine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of heliovicine, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Biological Activities
Research indicates that butanoic acid derivatives exhibit several biological activities:
- Antimicrobial Properties : Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in various biological models.
- Neuroprotective Activities : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress.
Applications in Pharmaceuticals
Butanoic acid derivatives are being explored for their potential therapeutic applications:
- Drug Development : The unique structural features may allow for the development of novel drugs targeting specific biological pathways.
- Pharmacodynamics and Pharmacokinetics Studies : Understanding how these compounds interact with biological targets is crucial for their development as pharmaceuticals.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of butanoic acid derivatives against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting potential use as natural preservatives in food products.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. The findings revealed that treatment with butanoic acid derivatives significantly reduced cell death and oxidative damage markers.
Mechanism of Action
The mechanism of action of heliovicine involves its interaction with various molecular targets and pathways. Pyrrolizidine alkaloids are known to form DNA adducts, leading to genotoxic effects. Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)- may exert its effects through similar mechanisms, including the inhibition of DNA synthesis and induction of apoptosis in certain cell types .
Comparison with Similar Compounds
Research Findings and Implications
Bioactivity and Toxicity
Industrial and Pharmacological Relevance
- Fragrance and Flavor Industry: Butanoic acid esters (e.g., 3-methylbutanoic acid esters in ) are used in synthetic flavors, though the target compound’s complexity may limit such applications .
- Drug Development : The pyrrolizine moiety is a common scaffold in antiviral and anticancer agents, positioning the target compound as a candidate for lead optimization .
Biological Activity
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)-, commonly referred to as Echinatine, is a complex organic compound with significant biological activity. Its structure consists of a butanoic acid moiety attached to a pyrrolidine derivative, which contributes to its pharmacological properties. This article provides a comprehensive overview of the biological activity of Echinatine, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
- Chemical Formula: C15H25NO5
- Molecular Weight: 299.3627 g/mol
- CAS Registry Number: 480-83-1
- IUPAC Name: Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester
Echinatine exhibits various biological activities attributed to its unique structural features:
- Antimicrobial Activity : Studies have shown that Echinatine possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.
- Anti-inflammatory Effects : Echinatine has been reported to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Research indicates that Echinatine may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced IL-6 levels in vitro | |
| Neuroprotective | Inhibition of neuronal apoptosis |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Echinatine against several pathogens. The results demonstrated that Echinatine inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µg/mL. The compound's mode of action was attributed to its ability to disrupt the bacterial cell membrane integrity.
Case Study 2: Neuroprotection in Animal Models
In a preclinical trial involving mice with induced neurodegeneration, Echinatine administration significantly improved cognitive function and reduced markers of oxidative stress in the brain. Histological analysis showed decreased neuronal loss compared to control groups, indicating its potential as a neuroprotective agent.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (2R,3S)-butanoic acid derivatives be experimentally validated?
- Methodology :
- X-ray crystallography is the gold standard for absolute stereochemical determination. For non-crystalline samples, NMR-based Mosher ester analysis or chiral shift reagents can differentiate enantiomers .
- Circular Dichroism (CD) spectroscopy may correlate specific Cotton effects with stereochemistry, though this requires comparison to known standards .
Q. What synthetic strategies are recommended for constructing the hexahydro-1H-pyrrolizin-1-yl methyl ester moiety?
- Methodology :
- Stepwise esterification : Use coupling agents like DCC/DMAP for regioselective ester formation under anhydrous conditions. Monitor reaction progress via FT-IR (disappearance of carboxylic acid O–H stretch at 2500–3000 cm⁻¹) .
- Protecting groups : Tert-butyldimethylsilyl (TBS) or benzyl groups can shield hydroxyls during esterification, followed by deprotection with TBAF or hydrogenolysis .
Q. Which analytical techniques are optimal for purity assessment and structural confirmation?
- Methodology :
- HPLC-PDA/MS : Use a C18 column with a water-acetonitrile gradient to resolve impurities. Confirm molecular weight via ESI-MS .
- 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the dihydroxy and pyrrolizine regions .
Advanced Research Questions
Q. How do pH and temperature affect the stability of the dihydroxy and ester functionalities?
- Experimental Design :
- Conduct accelerated stability studies under stressed conditions (40–80°C, pH 1–13). Monitor degradation via HPLC and identify byproducts (e.g., lactonization or ester hydrolysis) using LC-QTOF-MS .
- Kinetic modeling : Calculate activation energy (Ea) using the Arrhenius equation to predict shelf-life under ambient conditions .
Q. What mechanisms underlie the compound’s potential pharmacological activity?
- Methodology :
- In vitro assays : Screen for enzyme inhibition (e.g., lipases or kinases) using fluorogenic substrates. Measure IC50 values with dose-response curves .
- Molecular docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. Validate with surface plasmon resonance (SPR) for binding affinity .
Q. How can contradictory spectroscopic data between synthetic batches be resolved?
- Troubleshooting :
- Batch comparison : Perform HSQC and NOESY to detect conformational polymorphisms or solvent-induced shifts .
- Isotopic labeling : Use ²H or ¹³C-labeled precursors to trace regiochemical inconsistencies during synthesis .
Methodological Considerations
Q. What protocols are recommended for safe handling of hygroscopic or reactive intermediates?
- Safety measures :
- Use glove boxes under nitrogen for moisture-sensitive steps (e.g., ester activation).
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory. Refer to GHS-compliant SDS for spill management .
Q. How to design a stability-indicating method for quantifying degradation products?
- Chromatographic optimization :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
